3-Bromo-6-chloro-2-(trifluoromethyl)aniline
Overview
Description
3-Bromo-6-chloro-2-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H4BrClF3N. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 2-(trifluoromethyl)aniline. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions to achieve selective substitution on the aniline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound is also a candidate for Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-2-(trifluoromethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-(trifluoromethyl)aniline: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
4-Bromo-3-(trifluoromethyl)aniline:
Uniqueness
3-Bromo-6-chloro-2-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various synthetic and research applications .
Biological Activity
3-Bromo-6-chloro-2-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention due to its potential biological activities. The presence of bromine, chlorine, and trifluoromethyl groups enhances its chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H4BrClF3N
- Molecular Weight : 251.47 g/mol
- Boiling Point : 72 °C (0.2 mmHg)
- Melting Point : 29–32 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.
Key Interactions:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural features allow for effective binding to various receptors, influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
Research has indicated that the substitution patterns on the aniline ring significantly affect the biological activity of related compounds. For instance, the introduction of trifluoromethyl groups has been linked to increased metabolic stability and enhanced antagonistic activities against specific receptors.
Comparative Analysis
A comparative analysis of halogenated aniline derivatives reveals that:
- Compounds with trifluoromethyl substitutions exhibit superior metabolic stability compared to those with other halogen substitutions.
- The order of effectiveness in terms of receptor binding is often influenced by the nature and position of halogen substituents.
Compound | Substituents | Activity Level |
---|---|---|
This compound | Br, Cl, CF3 | High |
4-Fluoroaniline | F | Moderate |
3-Chloroaniline | Cl | Low |
Case Studies
- P2X3 Receptor Antagonism : In a study examining various aniline derivatives, it was found that compounds similar to this compound exhibited significant antagonistic activity against the P2X3 receptor, which is implicated in pain signaling pathways. The introduction of trifluoromethyl groups resulted in nearly a tenfold increase in metabolic stability compared to non-fluorinated analogs .
- Antimicrobial Activity : Another study explored the antimicrobial properties of related compounds, demonstrating that halogenated anilines possess potent activity against resistant bacterial strains. The trifluoromethyl substitution was noted to enhance this activity significantly .
Properties
IUPAC Name |
3-bromo-6-chloro-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHNIOKMBVTPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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